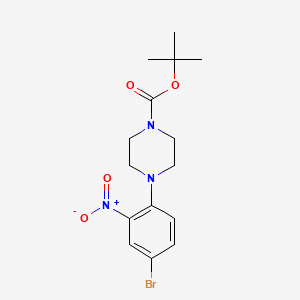
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate”, similar compounds have been synthesized using various methods. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods and Structural Analysis
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate, as part of the piperazine derivatives, is synthesized and analyzed using a variety of techniques. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through nucleophilic substitution reaction, and its structure was confirmed using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. Density functional theory (DFT) calculations were also performed to investigate the molecular structure and properties such as molecular electrostatic potential and frontier molecular orbitals (Yang et al., 2021). Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized and characterized by ESI-MS, 1HNMR, and elementary analysis, demonstrating its importance as an intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Molecular Structures and Properties
Various studies focus on the crystal and molecular structures of tert-butyl piperazine-1-carboxylate derivatives. For example, the tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified approach and analyzed for its pharmacologically useful core due to the novel chemistry of its sterically congested piperazine derivative (Gumireddy et al., 2021). Another compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized, and its molecular structure was confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).
Biological and Chemical Applications
Pharmacological Aspects and Biological Activities
Certain piperazine derivatives have been examined for their biological activities. For instance, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were conducted, revealing moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Properties
The anticorrosive behavior of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for carbon steel in corrosive environments. It demonstrated substantial inhibition effects, with a notable efficiency of 91.5% at certain concentrations, indicating strong and spontaneous adsorption on the metal surface, confirmed through various electrochemical, quantum chemical, and surface characterization studies (Praveen et al., 2021).
Mechanism of Action
Target of Action
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has been used in the synthesis of Vortioxetine Hydrobromide , a drug used in the treatment of depression . .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of vortioxetine hydrobromide , which is known to interact with several different neurotransmitter receptors in the brain, contributing to its antidepressant effect .
Biochemical Pathways
As a precursor in the synthesis of vortioxetine hydrobromide , it may indirectly influence serotonin pathways, which are known to be involved in mood regulation .
Pharmacokinetics
As a precursor in the synthesis of vortioxetine hydrobromide , its pharmacokinetic properties could be inferred from those of the final product .
Result of Action
As a precursor in the synthesis of vortioxetine hydrobromide , its action results in the production of a compound with significant antidepressant effects .
Action Environment
Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other biochemical entities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDVUJPBHVBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
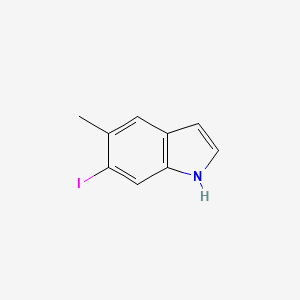

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
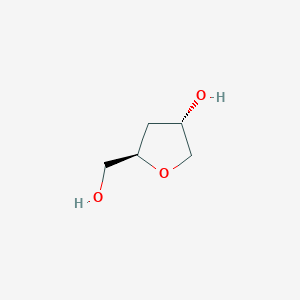
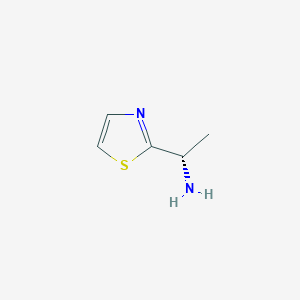

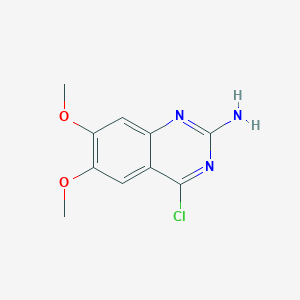
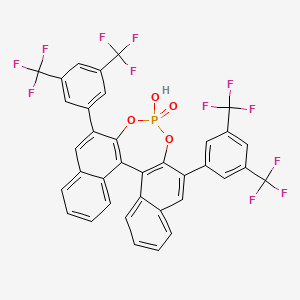
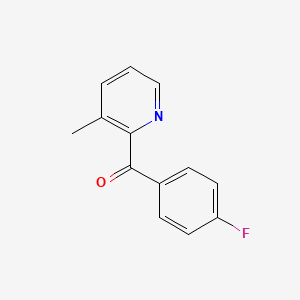
![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)


